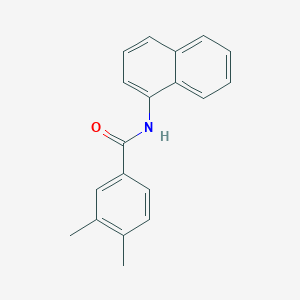

3,4-dimethyl-N-(1-naphthyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

3,4-dimethyl-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C19H17NO/c1-13-10-11-16(12-14(13)2)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |

InChI Key |

GWGNXZDLXLRCCU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethyl N 1 Naphthyl Benzamide and Structural Analogues

Classical Amide Bond Formation Strategies Relevant to N-Substituted Benzamides

The foundational methods for creating N-substituted benzamides, including the target compound, have long been established in the canon of organic chemistry. These routes are characterized by their reliability and straightforward application, typically involving the coupling of a carboxylic acid derivative with an amine.

Acyl Halide and Amine Condensation Routes

The most direct and conventional method for the synthesis of 3,4-dimethyl-N-(1-naphthyl)benzamide involves the condensation reaction between 3,4-dimethylbenzoyl chloride and 1-naphthylamine (B1663977). This reaction is a classic example of nucleophilic acyl substitution.

The process begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 1-naphthylamine onto the electrophilic carbonyl carbon of 3,4-dimethylbenzoyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a mild base or excess amine, yields the stable N-substituted amide product. This method is highly effective for preparing various N-aryl amides from readily available nitroarenes and acyl halides, with iron dust serving as a reductant in a mild, aqueous system. nih.gov

The reaction between acyl chlorides and amines is generally vigorous and can be performed under various conditions, including the Schotten-Baumann procedure which utilizes a two-phase system of water and an organic solvent. nih.gov The mechanism proceeds through an addition-elimination pathway, where the amine adds to the acyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by a base. nih.gov

Carboxylic Acid Activation Methods

When starting from a carboxylic acid instead of an acyl halide, activation of the carboxyl group is necessary to facilitate the reaction with an amine. This is because the carboxylic acid would otherwise protonate the amine, forming a non-reactive carboxylate and ammonium (B1175870) salt. A variety of reagents have been developed to convert the hydroxyl group of the carboxylic acid into a better leaving group. mdpi.com

Common activating agents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts, and reagents that form mixed anhydrides. nih.govresearchgate.net For instance, a process for producing N,N-dimethyl-3-(4-methyl)benzoyl propionamide, a related benzamide (B126), involves creating a mixed anhydride (B1165640) from the corresponding carboxylic acid using an alkyl chloroformate, which is then reacted with dimethylamine. google.com This method is efficient, with the reaction of the mixed anhydride and amine often completing in under an hour at temperatures between 0 and 30°C. google.com

Another effective approach involves the in-situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine. nih.gov These salts act as powerful activating agents for a range of carboxylic acids, enabling their conversion to amides at room temperature in good to excellent yields. nih.gov More recent, cost-effective methods employ formamide (B127407) catalysis with trichlorotriazine (B8581814) (TCT) to generate acid chlorides in situ, which then react with amines to form amides with high functional group compatibility. nih.gov

Table 1: Comparison of Carboxylic Acid Activating Agents for Amide Synthesis

| Activating Agent/System | Typical Substrates | Conditions | Advantages | Source(s) |

| Alkyl Chloroformate / Base | Carboxylic acids, amines | 0-30°C, 15-60 min | Forms reactive mixed anhydride, fast reaction | google.com |

| PPh₃ / N-chlorophthalimide | Aliphatic, benzylic, aromatic carboxylic acids | Room temperature | In situ generation of reactive phosphonium salts | nih.gov |

| Trichlorotriazine (TCT) / Formylpyrrolidine | Aliphatic and aromatic carboxylic acids | Room temperature to 80°C | Cost-effective, high functional group tolerance | nih.gov |

| PhINTs / Toluene | N-substituted amidines, carboxylic acids | 100°C, 15 h | Sustainable protocol for N-arylamides | mdpi.com |

Modern and Efficient Synthetic Approaches

Contemporary synthetic chemistry has focused on developing more atom-economical, efficient, and environmentally benign methods for amide bond formation. These include one-pot reactions and transition-metal-catalyzed processes that offer novel pathways to complex molecules.

One-Pot Multicomponent Reactions for N-Aryl Benzamides

One-pot multicomponent reactions (MCRs) are highly efficient processes that combine two or more starting materials in a single reaction vessel to form a complex product, minimizing the need for isolating intermediates. Several MCRs have been developed for the synthesis of N-aryl amides and related structures. For example, amidoalkyl naphthols can be synthesized in a one-pot, three-component reaction of an aldehyde, 2-naphthol, and an amide (like benzamide) under solvent-free conditions using various catalysts. orientjchem.orgbohrium.comjpsionline.com These methods are considered green due to reduced waste and energy usage. nih.gov

A notable example relevant to the target structure is the synthesis of N-(1-Naphthyl)-3,4-methylenedioxybenzylidinehomophthalisoimidium perchlorate. This compound is prepared from N-(1-naphthyl)-3,4-methylenedioxybenzylidine homophthalamic acid, showcasing a pathway involving the N-(1-naphthyl) amide moiety. researchgate.net Such MCRs demonstrate the potential to construct complex N-aryl benzamide derivatives in a single, efficient step.

Transition-Metal Catalyzed C-H Functionalization for Naphthyl and Benzamide Scaffolds

Transition-metal catalysis, particularly with palladium, has revolutionized organic synthesis by enabling the direct functionalization of otherwise inert C-H bonds. snnu.edu.cnumich.edu This strategy offers a powerful way to modify complex molecules selectively. For scaffolds like N-naphthyl benzamides, C-H activation can occur on either the benzoyl or the naphthyl ring system.

Palladium-catalyzed reactions are known to facilitate C-H activation at the peri-position of N-(naphthyl)salicylaldimines, which are structurally related to N-naphthyl amides. nih.gov These reactions proceed via cyclopalladation to form organopalladium complexes that can be used in further catalytic C-C and C-N bond-forming reactions. nih.gov Similarly, the α-C-H bonds of amines in various N-heterocycles can be functionalized enantioselectively using palladium catalysts, often employing chiral phosphoric acids as ligands. nih.gov Palladium catalysis has also been successfully applied to the enantioselective (2-naphthyl)methylation of azaarylmethyl amines, demonstrating a method to form C-C bonds adjacent to a nitrogen atom with high stereocontrol. rsc.org

Specifically, palladium-catalyzed dimethylamination, a type of Buchwald-Hartwig amination, allows for the formation of C-N bonds between aryl halides or triflates and dimethylamine. While not a direct C-H functionalization, this powerful cross-coupling reaction is central to building complex substituted benzamides. A copper-catalyzed one-pot reaction has also been developed to synthesize N,N-dimethyl benzamides from benzyl (B1604629) cyanide and iodobenzene, using DMF as the amide source. researchgate.net

Table 2: Examples of Transition-Metal Catalyzed Reactions for Benzamide and Naphthyl Scaffolds

| Catalyst System | Reaction Type | Substrate Example | Key Feature | Source(s) |

| Pd(0) / PPh₃ | C-H Activation / Cyclopalladation | N-(Naphthyl)salicylaldimine | Activation at the naphthyl peri-position | nih.gov |

| Pd(II) / Chiral Phosphoric Acid | Enantioselective C-H Arylation | Thioamides, Aryl Boronic Acids | Functionalization of α-methylene C-H bonds of amines | nih.gov |

| Pd₂(dba)₃ / Ligand | Asymmetric (2-Naphthyl)methylation | Azaarylmethyl amine | Enantioselective C-C bond formation | rsc.org |

| Cu₂O / 1,10-phenanthroline | Amidation / Cyanation | Benzyl cyanide, Iodobenzene | One-pot synthesis of N,N-dimethyl benzamides | researchgate.net |

Electrophilic Aromatic Substitution in Benzamide Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing functional groups onto an aromatic ring. libretexts.org In the context of synthesizing this compound, EAS could theoretically be employed to introduce the two methyl groups onto a pre-formed N-(1-naphthyl)benzamide backbone.

The amide group (-CONH-R) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. masterorganicchemistry.com Therefore, starting with N-(1-naphthyl)benzamide, a Friedel-Crafts alkylation reaction using an alkyl halide (e.g., methyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) could be used to install the methyl groups. The first methylation would be directed to the para position (position 4) due to the electronic effect of the amide group. The second methylation would then be directed by both the amide and the first methyl group. This approach, however, can be complicated by issues such as polyalkylation and potential rearrangement of the electrophile. youtube.com

More controlled methods, such as Friedel-Crafts acylation followed by reduction, are often preferred for introducing alkyl groups. Alternatively, nitration followed by reduction and diazotization (Sandmeyer reaction) can provide access to a wider range of substituted benzamides. youtube.com The reversibility of reactions like sulfonation can also be exploited strategically to block certain positions on the ring, directing subsequent electrophiles before the blocking group is removed. libretexts.org

Regioselective Synthesis of 3,4-Disubstituted Benzene (B151609) Rings

One of the most direct precursors is 3,4-dimethylbenzoic acid. acs.orgnih.govchemsynthesis.comhmdb.cafoodb.ca A common starting material for this is o-xylene (B151617). The synthesis often proceeds via an intermediate, such as 3,4-dimethylbenzaldehyde, which is then oxidized to the corresponding carboxylic acid. For instance, a reported method involves the chloromethylation of o-xylene, followed by oxidation to yield 3,4-dimethylbenzaldehyde. This aldehyde can then be readily oxidized to 3,4-dimethylbenzoic acid using standard oxidizing agents.

Another powerful method for introducing functional groups onto an aromatic ring is the Friedel-Crafts reaction. acs.org The Friedel-Crafts acylation of o-xylene can be employed to introduce an acetyl group, leading to 3,4-dimethylacetophenone. Subsequent oxidation of the acetyl group, for example, via the haloform reaction or other strong oxidizing conditions, would yield the desired 3,4-dimethylbenzoic acid. The regioselectivity of the Friedel-Crafts acylation of o-xylene is directed by the two methyl groups, which are ortho, para-directing. The acylation predominantly occurs at the position para to one methyl group and ortho to the other, leading to the desired 3,4-disubstituted product.

The direct carboxylation of a metallated o-xylene derivative, such as a Grignard or organolithium reagent, represents another viable, though less common, pathway to 3,4-dimethylbenzoic acid.

The following table summarizes some of the key synthetic approaches to obtain the 3,4-disubstituted benzene ring precursor.

| Starting Material | Key Transformation(s) | Intermediate(s) | Product |

| o-Xylene | Chloromethylation, Oxidation | 3,4-Dimethylbenzyl chloride, 3,4-Dimethylbenzaldehyde | 3,4-Dimethylbenzoic acid |

| o-Xylene | Friedel-Crafts Acylation, Oxidation | 3,4-Dimethylacetophenone | 3,4-Dimethylbenzoic acid |

| Mesitylene | Oxidation with nitric acid | - | 3,5-Dimethylbenzoic acid |

It is important to note that the synthesis of other isomers, such as 3,5-dimethylbenzoic acid, often starts from different precursors like mesitylene, highlighting the importance of starting material selection for achieving the desired regiochemistry.

Stereochemical Considerations in N-(1-naphthyl)benzamide Synthesis

The synthesis of N-(1-naphthyl)benzamides, including the target molecule this compound, introduces significant stereochemical considerations, primarily due to the phenomenon of atropisomerism. nih.govnih.gov Atropisomerism arises from hindered rotation around a single bond, in this case, the C(aryl)-C(O) bond and the C(O)-N bond, which can lead to stable, non-interconverting rotational isomers (atropisomers). nih.gov

The steric bulk of the 1-naphthyl group and the substituents on the benzoyl moiety can create a significant energy barrier to rotation around the amide bond. This restricted rotation can result in the existence of distinct, isolable atropisomers. The stability of these atropisomers is dependent on the height of the rotational energy barrier. mdpi.com

Atropisomers are often classified based on their rotational energy barriers (ΔG‡) and half-lives of interconversion at a given temperature. nih.gov

Class 1: Low rotational barriers (< 20 kcal/mol), rapid interconversion.

Class 2: Intermediate barriers (20-30 kcal/mol), interconversion on the order of hours to months.

Class 3: High barriers (> 30 kcal/mol), essentially stable and separable at room temperature.

In the case of N-aryl benzamides, the presence of ortho substituents on the benzoyl ring significantly increases the rotational barrier around the C(aryl)-C(O) bond. While this compound lacks ortho substituents, the inherent steric clash between the carbonyl oxygen and the peri-hydrogen of the naphthyl group, as well as the methyl groups on the benzene ring, can still lead to hindered rotation and potentially stable atropisomers.

The conformation of the amide bond (cis vs. trans) also plays a crucial role. In most N-substituted amides, the trans conformation is favored due to reduced steric hindrance. However, the specific substitution pattern can influence this equilibrium. Computational and experimental studies, such as Lanthanide-Induced-Shift (LIS) NMR analysis, are often employed to determine the preferred conformations and the energy barriers to rotation in substituted benzamides. nih.gov

The following table outlines the potential stereochemical aspects to consider in the synthesis of N-(1-naphthyl)benzamides.

| Stereochemical Aspect | Description | Influencing Factors |

| Atropisomerism | Existence of stable rotational isomers due to hindered rotation around the C(aryl)-C(O) and/or C(O)-N bonds. | Steric bulk of substituents on both the benzoyl and naphthyl rings. |

| Rotational Energy Barrier (ΔG‡) | The energy required to overcome the steric hindrance and allow for free rotation, determining the stability of atropisomers. | Size and position of substituents, presence of intramolecular hydrogen bonds. |

| Dihedral Angle | The angle between the plane of the benzene ring and the amide plane, which is a key determinant of the molecule's overall shape. | Electronic and steric effects of substituents. |

Given the potential for atropisomerism, synthetic strategies for N-(1-naphthyl)benzamides may need to address the formation of multiple stereoisomers. This could involve diastereoselective synthesis if a chiral auxiliary is used, or the separation of the resulting atropisomers by chiral chromatography.

Advanced Analytical Characterization in the Study of 3,4 Dimethyl N 1 Naphthyl Benzamide

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to the structural determination of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and mass of 3,4-dimethyl-N-(1-naphthyl)benzamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ³¹P) for proton, carbon, and phosphorus assignments

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For this compound, ¹H and ¹³C NMR are crucial for assigning the positions of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different chemical environments of the protons. The aromatic region would be complex, showing signals for the three protons on the dimethyl-substituted benzene (B151609) ring and the seven protons of the naphthyl group. The two methyl groups on the benzamide (B126) moiety would likely appear as sharp singlets in the upfield region (around 2.3 ppm). The amide proton (N-H) would typically be observed as a broad singlet in the downfield region.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 165-170 ppm range. rsc.org The spectrum would also display multiple signals for the aromatic carbons of both the benzoyl and naphthyl rings, as well as distinct signals for the two methyl carbons.

While specific experimental data for this compound is not publicly available, a predictive table of chemical shifts can be compiled based on data from analogous compounds like N-substituted benzamides and dimethyl-phenyl derivatives. rsc.orgresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| Amide Proton | ¹H | 8.5 - 10.5 | Broad singlet, position can vary with solvent and concentration. |

| Naphthyl Protons | ¹H | 7.4 - 8.2 | Complex multiplet pattern for the 7 aromatic protons. |

| Benzoyl Protons | ¹H | 7.2 - 7.8 | Signals for the 3 aromatic protons on the dimethylphenyl ring. |

| Methyl Protons | ¹H | ~2.3 | Two singlets for the two non-equivalent methyl groups. |

| Carbonyl Carbon | ¹³C | 165 - 170 | Amide carbonyl carbon. |

| Naphthyl Carbons | ¹³C | 110 - 135 | Multiple signals for the 10 carbons of the naphthalene (B1677914) ring system. |

| Benzoyl Carbons | ¹³C | 125 - 140 | Signals for the 6 carbons of the benzene ring. |

Note: This is a predictive table. Actual values would need to be confirmed by experimental analysis.

¹⁵N and ³¹P NMR: Further structural insights can be gained from heteroatom NMR. ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could directly probe the electronic environment of the amide nitrogen atom. For organophosphorus analogues, such as N-(diisopropylphosphanyl)benzamide, ³¹P NMR is an essential technique for characterizing the phosphorus center. mdpi.com For this compound itself, ³¹P NMR would not be applicable unless the molecule was further functionalized with a phosphorus-containing group.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by characteristic absorptions of the amide linkage and the aromatic rings.

Key expected vibrational bands include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching of the nitrogen-hydrogen bond in the secondary amide.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions from the methyl groups, expected just below 3000 cm⁻¹.

Amide I Band (C=O Stretching): A strong, sharp absorption between 1630 and 1680 cm⁻¹ is one of the most characteristic peaks for an amide.

Amide II Band (N-H Bending): This secondary band appears between 1520 and 1570 cm⁻¹ and results from a combination of N-H bending and C-N stretching.

Aromatic C=C Stretching: Multiple peaks in the 1400-1600 cm⁻¹ region.

C-N Stretching: A peak usually found in the 1200-1350 cm⁻¹ range.

Data from related compounds like 3,4-dimethylbenzamide (B1294666) and other N-aryl amides support these expected assignments. nist.gov

Interactive Data Table: Predicted FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Methyl | 2850 - 2970 | Medium-Weak |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |

Note: This is a predictive table. Actual values would need to be confirmed by experimental analysis.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₉H₁₇NO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition.

The molecular weight of the compound is 275.35 g/mol . An electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 275. The fragmentation pattern would yield structurally significant ions. Based on the analysis of its isomer, N-(1-naphthyl)-4-methyl-benzamide, key fragments would likely arise from the cleavage of the amide bond. nist.gov

Expected key fragment ions include:

[M]⁺˙: The molecular ion at m/z 275.

The dimethylbenzoyl cation: A prominent peak at m/z 133, resulting from cleavage of the C-N amide bond.

The naphthyl isocyanate cation: A fragment at m/z 169 or related naphthylamine fragments.

The naphthyl cation: A fragment at m/z 127.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 275 | Molecular Ion [C₁₉H₁₇NO]⁺˙ | C₁₉H₁₇NO |

| 142 | [Naphthyl-NH]⁺ | C₁₀H₈N |

| 133 | [Dimethylbenzoyl]⁺ | C₉H₉O |

| 127 | [Naphthyl]⁺ | C₁₀H₇ |

Note: This is a predictive table. Actual values and relative intensities would need to be confirmed by experimental analysis.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction of N-Aryl Benzamides and Naphthyl Derivatives

Obtaining a suitable single crystal of this compound would allow for its definitive structural analysis by X-ray diffraction. This technique would determine bond lengths, bond angles, and torsional angles with high precision. Studies on structurally similar molecules, such as N,4-Dimethyl-benzamide, show that molecules in the crystal are often linked by intermolecular N-H···O hydrogen bonds, which connect the amide proton of one molecule to the carbonyl oxygen of a neighboring molecule, typically forming one-dimensional chains or more complex networks. nih.gov

Key structural parameters that would be determined include:

The planarity of the amide linkage (-C(O)N-).

The dihedral angle between the plane of the 3,4-dimethylphenyl ring and the plane of the amide group.

The dihedral angle between the naphthyl ring system and the amide plane.

The specific conformation (syn/anti) of the substituents.

The packing arrangement of the molecules in the crystal lattice, dictated by hydrogen bonding and van der Waals interactions.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. For this compound, methods like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) would be employed.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of the synthesis reaction and to determine the appropriate solvent system for larger-scale column chromatography purification.

Column Chromatography: This technique is used for the preparative purification of the synthesized compound from the crude reaction mixture.

Gas Chromatography (GC): For thermally stable and volatile compounds, GC can be used for purity analysis. A NIST database entry for the isomeric N-(1-naphthyl)-4-methyl-benzamide indicates that GC is a suitable analytical method. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing the purity of the final product. It can effectively separate the target compound from even minor impurities and can be used to distinguish between different isomers that may have been formed during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS analysis would involve introducing a vaporized sample into a gas chromatograph. The sample would travel through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. Following separation, the compound enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically through electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a chemical "fingerprint," allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries or by interpreting the fragmentation pattern to deduce the original structure.

While specific GC-MS data for this compound is not extensively published, data for a related isomer, N-(1-naphthyl)-4-methyl-benzamide (C18H15NO), is available from the NIST WebBook. nist.gov This data provides insight into the expected fragmentation pattern. For this compound, one would anticipate a molecular ion peak corresponding to its molecular weight, along with characteristic fragments resulting from the cleavage of the amide bond and fragmentation of the dimethyl-phenyl and naphthyl rings.

Hypothetical GC-MS Data Table for this compound

The following table illustrates the type of data that would be generated from a GC-MS analysis. The retention time is dependent on the specific column and conditions used. The mass-to-charge ratios (m/z) and their relative intensities are predicted based on common fragmentation patterns for benzamide structures.

| Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Relative Intensity (%) | Fragment Identity |

| e.g., 25.4 | 275 | 60 | [M]+ (Molecular Ion) |

| 143 | 100 | [C10H7N]+ (Naphthylamine fragment) | |

| 132 | 85 | [C9H9O]+ (3,4-dimethylbenzoyl fragment) | |

| 105 | 40 | [C7H5O]+ (Benzoyl fragment from further loss) | |

| 77 | 30 | [C6H5]+ (Phenyl fragment) |

Note: This table is illustrative. Actual retention times and relative intensities would be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally unstable, making it highly suitable for compounds like this compound. In LC-MS, the sample is first separated by a liquid chromatograph, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. unipd.it The separation is based on the compound's affinity for the stationary phase of the column and the mobile phase solvent.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. These "soft" ionization techniques are less likely to cause extensive fragmentation compared to EI in GC-MS, often resulting in a prominent molecular ion peak ([M+H]+ or [M-H]-), which simplifies molecular weight determination.

For more detailed structural information, tandem mass spectrometry (LC-MS/MS) can be employed. In this setup, the molecular ion of interest is selected and then fragmented in a collision cell. The resulting product ions provide further structural confirmation. This technique is particularly valuable in complex matrices where co-eluting compounds might interfere with the analysis. nih.govamazonaws.com The development of LC-MS/MS methods for the detection of novel psychoactive substances demonstrates the power of this technique for identifying and quantifying specific compounds in complex mixtures. unipd.it

Hypothetical LC-MS/MS Data Table for this compound

This table represents typical data obtained from an LC-MS/MS experiment in Multiple Reaction Monitoring (MRM) mode, which is highly selective and sensitive for quantitative analysis.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Analyte Identification |

| 276.1 | 144.1 | 25 | This compound |

| 276.1 | 132.1 | 30 | This compound |

Note: The precursor ion [M+H]+ for C18H17NO has a monoisotopic mass of approximately 276.1337. The product ions would correspond to characteristic fragments. Collision energies are optimized experimentally.

Structure Activity Relationship Sar and Structural Determinants of Biological Function for 3,4 Dimethyl N 1 Naphthyl Benzamide Analogues

Conformational Preferences and Molecular Flexibility of the Benzamide (B126) Linkage

The planarity of the amide bond is a well-established feature, but the torsion angles between the aromatic rings and the amide plane are crucial for biological activity. In a study of the closely related compound, N-(3,4-dimethyl-phenyl)benzamide, the conformation of the N-H bond was found to be anti to the meta-methyl substituent of the aniline (B41778) ring. This is similar to the conformation observed in N-(3,4-dichlorophenyl)benzamide but contrasts with the syn conformation seen in N-(3,4-dimethyl-phenyl)acetamide, highlighting the influence of the benzoyl group on the conformational preference. The molecules of N-(3,4-dimethyl-phenyl)benzamide pack in a columnar structure stabilized by N-H···O hydrogen bonds researchgate.net.

Theoretical studies, such as Density Functional Theory (DFT) calculations, on various N-aryl amides have shown that the energy difference between cis and trans conformers, as well as the rotational barriers around the N-aryl bond, are influenced by both steric and electronic factors researchgate.net. For secondary amides, a trans conformation is generally favored, with the N-bound aryl group lying in the same plane as the amide unless sterically hindered by ortho substituents researchgate.net. The flexibility of the benzamide linkage allows the molecule to adopt different conformations to fit into a biological target, a process that can be influenced by the surrounding microenvironment of the binding site.

Electronic and Steric Effects of the 3,4-Dimethyl Substitution on Biological Efficacy, as observed in related cytotoxic agents

The presence and position of substituents on the phenyl ring of benzamide analogues can significantly modulate their biological efficacy. The 3,4-dimethyl substitution pattern on the phenyl ring of the titular compound introduces both electronic and steric effects that can influence its interaction with biological targets.

From an electronic standpoint, the two methyl groups are electron-donating, which can increase the electron density of the phenyl ring and potentially influence its ability to participate in electronic interactions such as π-π stacking.

Sterically, the methyl groups add bulk to the phenyl ring. The positioning at the 3 and 4 positions avoids direct ortho-interactions with the amide linkage, which could otherwise force the phenyl ring out of planarity with the amide group. In a study of N-acyloxy-N-alkoxyamides, it was noted that steric effects can influence the direct mutagenicity of these compounds, which serves as a probe for drug-DNA interactions rsc.org. While not directly analogous, this highlights the general importance of steric factors in the biological activity of benzamide derivatives.

In a series of 2-sulfonamidebenzamides, the nature and position of substituents on the phenyl ring were found to be critical for their activity as allosteric modulators of MrgX1, a target for non-opioid pain treatment mdpi.com. This underscores the principle that even subtle changes in substitution can lead to significant differences in biological activity.

The Role of the 1-Naphthyl Moiety in Receptor Recognition and Binding Affinity

The extended aromatic system of the naphthalene (B1677914) ring provides a large surface area for hydrophobic and van der Waals interactions within a receptor's binding pocket. Furthermore, the π-electron system of the naphthyl group is well-suited for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein target.

An example of the importance of such interactions can be seen in the context of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear hormone receptor involved in metabolism and inflammation. The ligand-binding pocket of PPARγ has distinct hydrophobic regions mdpi.com. While not a direct analogue, studies on PPARγ partial agonists have shown that indole-based ligands, which also contain a bicyclic aromatic system, engage in hydrophobic contacts and π-π interactions with residues in the binding pocket mdpi.com. These interactions are crucial for stabilizing the ligand-receptor complex and modulating the receptor's activity. The 1-naphthyl group of 3,4-dimethyl-N-(1-naphthyl)benzamide would be expected to engage in similar favorable hydrophobic and π-stacking interactions.

In the context of AMPA receptor positive allosteric modulators, the creation of conformationally restricted analogues of biarylalkylsulfonamides has been a successful strategy. The introduction of rigid structures like an indane fragment can lock the molecule into a bioactive conformation, enhancing its activity cyberleninka.ru. Similarly, the rigid 1-naphthyl group in this compound can be seen as a pre-organizing element that reduces the entropic penalty of binding by limiting the number of accessible conformations. The specific geometry of the naphthyl ring's connection at the 1-position will also dictate the vector and angle at which the rest of the molecule projects, a critical factor for precise docking into a binding site.

Comparative Analysis of SAR with Diverse N-Aryl Benzamide Scaffolds

To fully appreciate the structural determinants of this compound, it is instructive to compare its SAR with other N-aryl benzamide scaffolds that have been studied for various biological activities.

The substitution pattern on the phenyl ring is a well-explored avenue for modulating the activity of N-aryl benzamides. Studies on anthranilic acid derivatives (fenamates), which are N-aryl aminobenzoic acids, have shown that the position of substituents on the N-aryl ring can lead to conflicting results depending on the assay used. For instance, in an ultraviolet erythema assay, the order of activity for monosubstitution was generally 3' > 2' > 4', with a CF3 group being particularly potent. However, in a rat paw edema assay, 2'-chloro derivatives were more potent than 3'-chloro analogues cas.org. For disubstituted derivatives, a 2',3'-disubstitution was found to be most effective in some cases cas.org.

In a series of 2-amino-1,4-naphthoquinone-benzamide derivatives evaluated for cytotoxic activity against various cancer cell lines, the nature of the substituent on the terminal benzamide's phenyl ring had a profound impact on potency. For example, an aniline derivative and a 3-nitroaniline (B104315) derivative were significantly more potent than cisplatin (B142131) against the MDA-MB-231 breast cancer cell line researchgate.net. This highlights that both the electronic nature (electron-donating vs. electron-withdrawing) and the position of the substituent are critical for activity.

The following table presents IC50 data for a series of 2-amino-1,4-naphthoquinone-benzamide derivatives, which, while not direct analogues, illustrate the impact of substitution on the terminal phenyl ring on cytotoxic activity against the HT-29 colon cancer cell line researchgate.net.

| Compound | Substituent on Terminal Phenyl Ring | IC50 (µM) against HT-29 |

| 5e | Aniline | 0.6 |

| 5f | 2-Nitroaniline | >100 |

| 5g | 4-Nitroaniline | 1.8 |

| 5h | 4-Chloroaniline | 1.6 |

| 5i | 4-Methylaniline | 1.3 |

| 5j | 4-Methoxyaniline | 1.1 |

| 5k | 3-Chloroaniline | 1.7 |

| 5l | 3-Nitroaniline | 1.2 |

| Cisplatin | - | 31.5 |

This table is interactive. Click on the headers to sort the data.

This data clearly demonstrates that the potency of these benzamide derivatives is highly sensitive to the substitution on the N-aryl ring.

Impact of Naphthyl Ring Substitution on the Biological Profile of this compound Analogues

Systematic exploration of the naphthyl ring has revealed that both the position and nature of the substituent can lead to substantial changes in biological effect. In many classes of biologically active molecules, the naphthalene ring serves as a crucial hydrophobic scaffold that engages with target proteins. The introduction of substituents can modulate this interaction, introduce new binding contacts, or alter the molecule's physicochemical properties, such as solubility and bioavailability.

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the naphthyl ring play a pivotal role in modulating the biological activity of N-naphthylbenzamide analogues. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the aromatic system, thereby affecting its interaction with biological targets.

In a study on a series of 2-naphthyl and 2-anthrylbithiophene derivatives, the introduction of various electron-withdrawing groups was found to decrease the Lowest Unoccupied Molecular Orbital (LUMO) energy level and narrow the energy gap. rsc.org This modulation of electronic properties is a key strategy in the design of various functional molecules. While not directly focused on this compound, this research highlights the predictable electronic influence of such substituents on a naphthyl-containing core. rsc.org

Conversely, studies on meta-substituted phenylnitrenium ions have shown that strongly electron-donating substituents can significantly alter the electronic state of the molecule. nih.gov While the core structure is different, the principle of how EDGs affect an aromatic system is broadly applicable. Such substitutions can increase the electron density of the naphthyl ring, potentially enhancing interactions with electron-deficient pockets in a biological target.

The table below summarizes the general effects of electron-withdrawing and electron-donating groups on the electronic properties of aromatic systems, which can be extrapolated to the naphthyl ring of the compounds .

| Substituent Type | Examples | General Electronic Effect on Aromatic Ring |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -CF₃, Halogens (F, Cl, Br) | Decrease electron density |

| Electron-Donating Groups (EDGs) | -OH, -OCH₃, -NH₂, -CH₃ | Increase electron density |

Impact of Specific Substituents on Biological Activity

Specific substitutions on the naphthyl ring of related compounds have been shown to have a direct and measurable impact on their biological profiles. For instance, in the development of novel CCR3 antagonists based on a N-{1-[(naphthyl)methyl]piperidin-4-yl}benzamide scaffold, a fluoro-substitution on the naphthyl ring was found to be crucial for activity. The resulting compound, N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide, served as the lead for the development of more potent antagonists. nih.gov This demonstrates that a well-placed halogen atom can significantly enhance the desired biological effect.

The following table presents findings from studies on related naphthyl-containing compounds, illustrating the impact of specific naphthyl ring substitutions on biological activity.

| Parent Compound Class | Naphthyl Ring Substitution | Observed Impact on Biological Activity | Reference |

| N-{1-[(naphthyl)methyl]piperidin-4-yl}benzamides | 6-Fluoro | Essential for CCR3 inhibitory activity | nih.gov |

| 2-Phenylnaphthalenoids | 6-Hydroxy | Important for topoisomerase IIα inhibitory activity | researchgate.net |

| Phenstatin Analogues | Unsubstituted 2-naphthyl | Effective surrogate for a substituted phenyl ring, maintaining cytotoxic activity | nih.gov |

These examples from related N-arylbenzamides and other naphthyl-containing molecules provide a strong basis for understanding the potential effects of substitutions on the naphthyl ring of this compound analogues. The introduction of substituents can fine-tune the electronic and steric profile of the molecule, leading to optimized interactions with its biological target. Further focused studies on the specific this compound scaffold are necessary to fully elucidate the specific SAR for any given biological activity.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethyl N 1 Naphthyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been employed to determine the optimized molecular geometry and electronic properties of benzamide (B126) derivatives. researchgate.net For 3,4-dimethyl-N-(1-naphthyl)benzamide, DFT calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. These calculations are foundational for understanding the molecule's intrinsic properties and behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich naphthalene (B1677914) and dimethylbenzene rings, while the LUMO would likely be centered on the benzamide portion, particularly the carbonyl group. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors. A smaller energy gap would suggest that the molecule is more polarizable and will have higher chemical reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.5 | Electron-accepting ability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between bonds. usc.eduresearchgate.net It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.gov

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the nitrogen lone pair to the antibonding orbital of the carbonyl group (n -> π*), which is characteristic of the amide bond and contributes to its stability. youtube.com Furthermore, interactions between the π orbitals of the aromatic rings and the amide group would also be evident. This analysis provides quantitative insights into the electronic interactions that stabilize the molecule. researchgate.net The stability of the molecule arising from hyperconjugative interactions and charge delocalization can be thoroughly analyzed using this method. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools for predicting how a small molecule (ligand) like this compound might interact with a biological target, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding energy. For this compound, docking studies could be performed against various protein targets to predict its binding mode and estimate its binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov

Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative with a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Predicted strength of the interaction |

| Hydrogen Bonds | 2 | Key stabilizing interactions with specific amino acid residues |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.net By simulating the motions of atoms and molecules, MD can reveal how the ligand and protein adapt to each other upon binding and the stability of the complex. For this compound, MD simulations could be used to analyze its conformational flexibility within the binding pocket of a target protein and to identify stable binding poses. This information is crucial for understanding the thermodynamics and kinetics of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to understand the relationship between the three-dimensional properties of molecules and their activity. nih.gov

For a series of benzamide derivatives including this compound, a QSAR model could be developed to predict their biological activity based on various molecular descriptors. These descriptors can include electronic, steric, and hydrophobic properties. The resulting model can be used to guide the design of new analogs with improved activity. researchgate.net The robustness and reliability of QSAR models are typically assessed through internal and external validation techniques. nih.gov

Elucidation of Reaction Mechanisms via Computational Approaches

Comprehensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific studies focused on the elucidation of reaction mechanisms for the compound this compound. While computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction pathways, transition states, and kinetic parameters, this specific molecule has not been the subject of such detailed published research.

In broader contexts, computational studies are frequently employed to understand the mechanisms of related chemical processes. For instance, DFT has been successfully used to compute the reaction mechanism for the formation of other benzamide derivatives, such as N-(carbomylcarbamothioyl)benzamide. researchgate.netnih.gov In those studies, researchers were able to model the potential energy surface of the reaction, identifying transition states and intermediates. researchgate.netnih.gov Such computational work typically involves optimizing the geometries of reactants, products, and transition states to determine the energy barriers and feasibility of a proposed mechanism. researchgate.netnih.gov

Similarly, DFT has been applied to investigate the decomposition mechanisms of N-substituted diacetamides, which share the amide functional group. nih.gov These studies explore how different substituents on the nitrogen atom can influence reaction pathways, often involving the modeling of multi-membered transition state rings. nih.gov The insights gained from these types of computational analyses are crucial for understanding molecular reactivity and for the rational design of new synthetic routes.

However, without specific research dedicated to this compound, any discussion of its reaction mechanisms from a computational standpoint would be purely speculative. The unique electronic and steric properties arising from the 3,4-dimethylphenyl and 1-naphthyl groups would require a dedicated theoretical investigation to produce scientifically accurate data. As of now, such computational findings for this compound have not been reported in peer-reviewed literature.

Biological Activities and Molecular Mechanisms of Action for 3,4 Dimethyl N 1 Naphthyl Benzamide Analogues

Enzyme Inhibition Profiles

Analogues of 3,4-dimethyl-N-(1-naphthyl)benzamide have been shown to inhibit a variety of enzymes through distinct molecular interactions. The common benzamide (B126) and naphthyl scaffolds serve as a foundation for designing specific inhibitors against cholinesterases, viral proteases, kinases, bacterial gyrases, and nuclear receptors.

Cholinesterase Activity Modulation by methoxy-naphthyl-linked pyridinium (B92312) styryls

In the context of Alzheimer's disease, where the depletion of the neurotransmitter acetylcholine (B1216132) is a key factor, the inhibition of cholinesterases (ChEs) is a primary therapeutic strategy. nih.gov A series of methoxy-naphthyl-linked N-benzyl pyridinium styryls have been developed as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

Structure-activity relationship (SAR) studies highlighted the importance of three structural components for potent dual inhibition: a methoxy-naphthyl group, a vinyl-pyridinium linker, and a substituted benzyl (B1604629) ring. nih.gov The presence of the naphthyl ring, compared to a phenyl ring, was found to drastically boost BChE inhibition potency. acs.org The most potent compound in this series, designated 7av (SB-1436) , features a 6-methoxy-naphthyl group and a 4-fluoro-benzyl moiety. nih.govacs.org It inhibits both AChE and BChE in a non-competitive manner, indicating that it binds to both the catalytic and peripheral anionic sites of the enzymes. nih.govnih.gov

| Enzyme | Inhibition Type | IC₅₀ (nM) | Ki (nM) | Source |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Non-competitive | 176 | 46 | nih.govnih.govacs.orgresearchgate.net |

| Butyrylcholinesterase (BChE) | Non-competitive | 370 | 115 | nih.govnih.govacs.orgresearchgate.net |

Viral Protease Inhibition, such as SARS-CoV Papain-Like Protease (PLpro)

The papain-like protease (PLpro) is an enzyme essential for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govnih.gov Naphthyl and benzamide derivatives have emerged as a critical class of noncovalent PLpro inhibitors. nih.govnih.gov The compound GRL0617 , a naphthalene (B1677914) derivative, was identified as an inhibitor of SARS-CoV PLpro and has served as a foundational structure for further design. nih.govacs.org

Analogues incorporating the N-naphthylbenzamide scaffold have shown significant inhibitory activity. nih.govnih.gov Specifically, the compound 5-amino-2-methyl-N-((R)-1-(1-naphthyl)ethyl)benzamide is a known inhibitor of SARS-CoV-2 PLpro. nih.govnih.gov Research has led to the design of potent inhibitors with nanomolar IC₅₀ values and antiviral activity in the sub-micromolar range in cell-based assays. rutgers.edu These inhibitors function by binding to the protease, often inducing a conformational change that blocks substrate access to the active site. biorxiv.org

| Compound | Target | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| GRL0617 | SARS-CoV PLpro | IC₅₀ | ~0.6 | nih.gov |

| Lead Compounds (Rutgers) | SARS-CoV-2 PLpro | EC₅₀ | 0.1 - 1.0 | rutgers.edu |

Kinase Inhibition, including ABL1, ABL2, and BCR-ABL1

The Bcr-Abl tyrosine kinase, an abnormal fusion protein, is the cause of chronic myeloid leukemia (CML). nih.gov Benzamide derivatives structurally related to the successful drug Imatinib (STI-571) have been synthesized and evaluated as Bcr-Abl kinase inhibitors. nih.govnih.gov These compounds are designed to be ATP-competitive inhibitors, targeting the kinase domain of the Abl protein. nih.gov

A series of 3-substituted benzamide derivatives demonstrated potent antiproliferative activity against the Bcr-Abl-positive K562 leukemia cell line. nih.gov From this research, the compound NS-187 was identified as a highly potent Bcr-Abl kinase inhibitor and a promising candidate for treating Imatinib-resistant CML. nih.gov Patents have been filed for novel benzamide derivatives specifically designed to inhibit the tyrosine kinase activity of ABL1, ABL2, and the Bcr-Abl fusion protein, highlighting the importance of this chemical scaffold in developing new cancer therapies. google.com

| Compound Class | Target Kinase | Biological Activity | Example | Source |

|---|---|---|---|---|

| 3-Substituted Benzamides | Bcr-Abl | Potent antiproliferative activity against K562 cells | NS-187 | nih.gov |

| Imatinib Derivatives | Abl, PDGF Receptors | Altered specificity between Abl and PDGFR family | N/A | nih.gov |

DNA Gyrase Modulation

Bacterial DNA gyrase and topoisomerase IV are validated targets for antibacterial agents. nih.govnih.gov While structurally distinct from fluoroquinolones, several classes of ATP-competitive inhibitors targeting the GyrB and ParE subunits of these enzymes have been developed, including those based on benzimidazole (B57391) and N-phenylpyrrolamide scaffolds. nih.govrsc.orgnih.gov

Benzimidazole ureas have been identified as potent, dual-targeting inhibitors of both gyrase and topoisomerase IV. nih.gov Similarly, N-phenylpyrrolamide derivatives have been optimized to yield compounds with low nanomolar IC₅₀ values against E. coli DNA gyrase. rsc.org One of the most effective compounds, 22e , showed potent activity against Gram-positive bacteria, including MRSA. rsc.org These findings underscore the utility of amide-based scaffolds in the design of novel antibiotics that function by inhibiting bacterial DNA replication and repair.

| Compound Class | Target Enzyme | IC₅₀ (E. coli DNA Gyrase) | Lead Compound | Source |

|---|---|---|---|---|

| N-phenylpyrrolamides | DNA Gyrase / Topoisomerase IV | 2-20 nM | 22e | rsc.org |

| Benzimidazole Ureas | DNA Gyrase / Topoisomerase IV | Potent Inhibition (Values not specified) | N/A | nih.gov |

| Benzothiazoles | DNA Gyrase / Topoisomerase IV | 0.60 µM (for analogue 5a) | 5a | acs.org |

Nuclear Receptor Ligand Activity, exemplified by PPARγ partial agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a key regulator of glucose metabolism and adipogenesis, making it a major target for type 2 diabetes treatments. mdpi.com While full agonists like thiazolidinediones are effective, they can have side effects. mdpi.com This has driven the search for partial agonists, which may offer a better therapeutic profile. nih.gov

Benzamide derivatives have been specifically patented as PPARγ modulators. google.com The 2-chloro-5-nitrobenzamide (B107470) scaffold, for instance, can be modified to produce compounds with varying degrees of activity, from agonism to inverse agonism. researchgate.net Partial agonists function by inducing a distinct conformational change in the receptor's ligand-binding domain compared to full agonists. mdpi.com This leads to differential recruitment of coactivator proteins and a lower transactivation potential, which is believed to mediate the desired therapeutic effects while minimizing adverse ones. mdpi.comnih.gov

| Compound Class | Mechanism | Key Interaction | Therapeutic Goal | Source |

|---|---|---|---|---|

| Benzamide Derivatives | Partial Agonism | Differential coactivator recruitment | Insulin (B600854) sensitization | nih.govgoogle.com |

| 2-chloro-5-nitrobenzamides | Modulator (Agonist to Inverse Agonist) | Covalent modification of Cys285 | Modulation of PPARγ transcription | researchgate.net |

Cellular Pathway Modulation

The enzyme-inhibiting activities of these diverse analogues translate into significant modulation of crucial cellular pathways.

Kinase Inhibition: By inhibiting the Bcr-Abl kinase, benzamide derivatives directly block the downstream signaling cascades that promote uncontrolled cell division and inhibit apoptosis in CML cells. nih.gov This leads to a targeted antiproliferative effect on cancer cells that are dependent on this specific oncogenic driver.

Viral Protease Inhibition: Analogues targeting SARS-CoV-2 PLpro interfere with the viral life cycle in two major ways. Firstly, they prevent the protease from processing the viral polyprotein, which is a necessary step for forming the viral replication machinery. biorxiv.org Secondly, PLpro is known to dysregulate the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins. biorxiv.orgbiorxiv.org Inhibiting PLpro can therefore restore critical antiviral immune pathways, such as the type I interferon (IFN-I) signaling pathway. biorxiv.org

Nuclear Receptor Modulation: PPARγ partial agonists based on the benzamide scaffold modulate gene transcription related to energy metabolism. nih.gov Upon binding the receptor, they initiate the formation of a heterodimer with the retinoid-X-receptor (RXR). nih.gov This complex then binds to specific DNA sequences, regulating genes that increase glucose uptake and improve insulin sensitivity in peripheral tissues. mdpi.comnih.gov Furthermore, PPARγ activation has anti-inflammatory effects, such as promoting the maturation of anti-inflammatory "M2" macrophages and suppressing the expression of pro-inflammatory molecules. nih.gov

DNA Gyrase Inhibition: By inhibiting bacterial DNA gyrase and topoisomerase IV, these compounds prevent the proper replication, segregation, and repair of bacterial DNA. nih.gov This disruption of essential DNA processes ultimately leads to bacterial cell death, providing a potent antibacterial effect. nih.gov

Microtubule Dynamics Regulation, observed with N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide

A notable analogue, N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, has been identified as a potent microtubule destabilizing agent. This compound interferes with the assembly of microtubules, which are crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport. The mechanism of action involves the inhibition of tubulin polymerization, a process essential for microtubule formation. By disrupting microtubule dynamics, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a subject of interest in cancer research. Studies have shown that its activity is comparable to other well-known microtubule inhibitors used in chemotherapy.

Cell Growth Inhibition

Analogues of this compound have demonstrated significant cell growth inhibitory properties across various cancer cell lines. This activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The potency of these analogues can be influenced by the specific substitutions on the naphthyl and benzamide moieties. For instance, certain methoxy (B1213986) naphthyl substituted cyclopenta[d]pyrimidine compounds have shown low nanomolar IC50 values. nih.gov The rotational flexibility of the naphthyl ring in relation to the rest of the molecule has been shown to be a critical factor in their biological activity, with more flexible conformations sometimes leading to more potent inhibition. nih.gov

Below is a table summarizing the cell growth inhibition data for selected analogues.

| Compound/Analogue | Cell Line | IC50 (µM) |

| ortho-NOSH-ASA | HT-29 | 0.04 ± 0.011 |

| meta-NOSH-ASA | HT-29 | 0.24 ± 0.11 |

| para-NOSH-ASA | HT-29 | 0.46 ± 0.17 |

| ortho-NOSH-ASA | HCT 15 | 0.062 ± 0.006 |

| meta-NOSH-ASA | HCT 15 | 0.092 ± 0.004 |

| para-NOSH-ASA | HCT 15 | 0.37 ± 0.04 |

| Data sourced from multiple studies. science.gov |

Antimicrobial Spectrum of Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives containing the naphthylbenzamide scaffold have been investigated for their antibacterial properties. These compounds have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter in these studies. For example, certain 1,4-naphthoquinone (B94277) derivatives have demonstrated strong antibacterial activity against Staphylococcus aureus, with MIC values as low as 0.125 µmol/L. nih.gov The efficacy of these compounds can be attributed to various mechanisms, including the induction of reactive oxygen species, which leads to DNA damage in bacterial cells. nih.gov

The following table presents the antibacterial efficacy of selected analogues against various bacterial strains.

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) |

| NQF | K. pneumoniae (β-lactamase positive) | 31.2 |

| Juglone (1a) | S. aureus | ≤ 0.125 (µmol/L) |

| 5,8-dimethoxy-1,4-naphthoquinone (1f) | S. aureus | ≤ 0.125 (µmol/L) |

| 7-methyl-5-acetoxy-1,4-naphthoquinone (3c) | S. aureus | ≤ 0.125 (µmol/L) |

| Data sourced from multiple studies. nih.govresearchgate.netfigshare.com |

Antifungal and Antitubercular Potential

In addition to their antibacterial effects, certain analogues have shown promise as antifungal and antitubercular agents. The antifungal activity has been observed against various fungal pathogens. For instance, some naphthyridine derivatives have shown activity against Aspergillus niger and Candida albicans. nih.gov

The antitubercular potential of N-(2-naphthyl)glycine hydrazide analogues has been demonstrated against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds in this series exhibited potent inhibitory action at low concentrations. nih.gov This activity is significant, especially in the context of rising drug resistance in tuberculosis treatment.

The table below details the antitubercular activity of specific analogues.

| Compound/Analogue | Organism | MIC (µg/mL) |

| N-(2-Naphthyl)alanine hydrazide (3) | Mycobacterium tuberculosis H37Rv | 0.5 - 10.0 |

| N-methyl-N-(2-naphthyl)glycine hydrazide (5) | Mycobacterium tuberculosis H37Rv | 0.5 - 10.0 |

| N-(6-methoxy-2-naphthyl)glycine hydrazide (7) | Mycobacterium tuberculosis H37Rv | 0.5 - 10.0 |

| 3-(2-naphthylamino)butyric acid hydrazide (23) | Mycobacterium tuberculosis H37Rv | 0.5 - 10.0 |

| Data sourced from a study on N-(2-naphthyl)glycine hydrazide analogues. nih.gov |

Neurobiological Activities, including Anticonvulsant Potential

The neurobiological activities of benzamide derivatives have been an area of active research, with a particular focus on their anticonvulsant potential. Several analogues have been synthesized and evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) test. The median effective dose (ED50), which is the dose that produces a therapeutic effect in 50% of the population, is a common measure of anticonvulsant potency. For example, N-benzyl-2-acetamido-3-methoxypropionamide has shown a potent anticonvulsant effect with an ED50 of 8.3 mg/kg in the MES test in mice. nih.gov The stereochemistry of these molecules can play a crucial role in their activity, with one stereoisomer often being significantly more potent than the other. nih.gov

The table below summarizes the anticonvulsant activity of selected benzamide derivatives.

| Compound/Analogue | Seizure Model (Animal) | ED50 (mg/kg) |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (mice, i.p.) | 8.3 |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | MES (mice, i.p.) | 17.3 |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | MES (mice, i.p.) | 4.5 |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (rats, p.o.) | 3.9 |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | MES (rats, p.o.) | 19 |

| 1-cyclopentenecarboxylic acid benzylamide (9) | MES (mice) | 85.36 |

| 1-cyclopentenecarboxylic acid benzylamide (9) | scPTZ (mice) | 1.37 |

| 1-cyclopentenecarboxylic acid benzylamide (9) | 6Hz-EST (mice) | 50.29 |

| cyclopentanecarboxylic acid benzylamide (11) | Pilocarpine (mice) | 154.75 |

| Data sourced from multiple studies. nih.govnih.gov |

Preclinical Efficacy Studies and Disease Model Applications of N 1 Naphthyl Benzamide Derivatives

Assessment of Compound Stability and Metabolism in Preclinical Biological Systems

The metabolic fate and stability of a drug candidate are critical determinants of its clinical potential. While specific data for "3,4-dimethyl-N-(1-naphthyl)benzamide" is scarce, studies on related structures provide insights into potential metabolic pathways.

Research on 1-naphthyl N-methyl carbamate (B1207046) (carbaryl), which shares the 1-naphthyl group, has shown that it undergoes metabolism in mouse peritoneal macrophages nih.gov. This study focused on the compound's effect on arachidonic acid metabolism, demonstrating that it can influence intracellular and extracellular concentrations of prostaglandins (B1171923) and other metabolites nih.gov. The metabolism of carbaryl (B1668338) was shown to occur in two phases: an initial phase where it did not alter the total synthesis of arachidonic acid metabolites but affected their cellular concentrations, followed by a second phase where it inhibited their synthesis nih.gov.

General studies on benzamide (B126) derivatives indicate that they are subject to hepatic metabolism, which can lead to significant first-pass effects nih.gov. The metabolic stability of benzamides can be influenced by substitutions on both the phenyl ring and the amide nitrogen.

No specific studies detailing the in vitro or in vivo metabolic profile or the stability of "this compound" in preclinical biological systems were identified.

Pharmacokinetic and Pharmacodynamic Correlations in Animal Models

Establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is a cornerstone of preclinical development.

For the broader class of benzamide derivatives, pharmacokinetic studies have been conducted in various animal models. For example, a study on a neuroleptic benzamide derivative, cis-N-(1-benzyl-2-methylpyrrolidine-3-yl)-5-chloro-2-methoxy-4-methylamino benzamide, revealed its plasma half-life, clearance, and bioavailability in rats, dogs, and monkeys nih.gov. This study highlighted a significant first-pass effect, likely due to hepatic metabolism, which resulted in low absolute bioavailability across the species tested nih.gov.

Pharmacokinetic Parameters of a Benzamide Derivative in Animal Models

| Animal Model | Plasma Half-life (t½) | Plasma Clearance | Absolute Bioavailability |

|---|---|---|---|

| Rats | 1.6 h | 4.3 L/h/kg | 0.8% |

| Dogs | 4.7 h | 1.7 L/h/kg | 9.5% |

| Monkeys | 2.2 h | 1.4 L/h/kg | 1.3% |

Data from a study on a neuroleptic benzamide derivative nih.gov.

However, the current literature lacks studies that correlate the pharmacokinetic profiles of N-(1-naphthyl)benzamide derivatives with their pharmacodynamic effects in animal models of either acute lymphoblastic leukemia or seizures. Such studies would be essential to understand the exposure-response relationship and to optimize dosing regimens for potential therapeutic candidates.

Exploratory Toxicology for Mechanistic Understanding

Exploratory toxicology studies in preclinical models are vital for identifying potential target organs of toxicity and understanding the underlying mechanisms, which can guide further drug development.

In the context of N-(1-naphthyl)benzamide derivatives, the study on N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide in a murine model of acute lymphoblastic leukemia reported no acute toxicity in vivo nih.gov. This finding, while preliminary and on a related but distinct molecule, is encouraging for the general scaffold.

No dedicated exploratory toxicology studies for "this compound" were found in the reviewed scientific literature. A thorough toxicological evaluation would be a necessary step in the preclinical development of this compound.

Future Research Directions and Translational Perspectives for 3,4 Dimethyl N 1 Naphthyl Benzamide

Rational Design of Analogues with Enhanced Potency and Selectivity

The rational design of analogues of 3,4-dimethyl-N-(1-naphthyl)benzamide will be a critical step in optimizing its potential therapeutic properties. A systematic exploration of the structure-activity relationships (SAR) will be essential. This can be achieved by modifying the three main components of the molecule: the 3,4-dimethylphenyl ring, the amide linker, and the 1-naphthyl group.

Modifications to the 3,4-dimethylphenyl ring could include altering the position and nature of the methyl substituents to probe the impact on biological activity. The introduction of other functional groups, such as electron-donating or electron-withdrawing groups, could also be explored to modulate the electronic properties of the ring system.

The amide linker is another key area for modification. While the amide bond is a common feature in many biologically active compounds, its replacement with bioisosteres could lead to analogues with improved metabolic stability or altered conformational preferences.

Finally, the 1-naphthyl moiety offers significant scope for modification. Analogues could be synthesized with substituents at various positions on the naphthalene (B1677914) ring to investigate the steric and electronic requirements for optimal target engagement. The replacement of the 1-naphthyl group with other aromatic or heteroaromatic ring systems could also lead to the discovery of novel analogues with enhanced potency and selectivity.

| Molecular Component | Potential Modifications | Rationale |

| 3,4-dimethylphenyl ring | Varying methyl group positions, introducing other functional groups | To probe electronic and steric effects on activity |

| Amide linker | Replacement with bioisosteres | To improve metabolic stability and conformational properties |

| 1-naphthyl group | Introducing substituents, replacement with other ring systems | To explore steric and electronic requirements for target binding |

Discovery of Novel Biological Targets and Therapeutic Applications

A crucial aspect of future research will be the identification of the biological targets of this compound and its analogues. Phenotypic screening, where compounds are tested in cell-based or organism-based assays that mimic a disease state, can be a powerful approach to uncover novel therapeutic applications. nih.gov

Once a desirable phenotype is observed, target deconvolution strategies will be necessary to identify the specific molecular target(s) responsible for the compound's activity. nih.govnih.gov Chemical biology approaches, such as affinity-based protein profiling and photo-affinity labeling, can be employed to isolate and identify the binding partners of the compound from complex biological mixtures. nih.gov

Given that N-aryl benzamide (B126) scaffolds are found in a variety of biologically active molecules, potential therapeutic areas to explore for this compound and its analogues could include oncology, inflammation, and infectious diseases. nih.govnih.gov For example, some N-substituted benzamides have shown potential as anti-migration agents in osteosarcoma.

Development of Scalable and Sustainable Synthetic Methodologies

For this compound to be a viable candidate for further development, efficient and sustainable methods for its synthesis are required. Traditional methods for amide bond formation often involve the use of stoichiometric coupling reagents, which can generate significant waste. acs.org

Future research should focus on developing catalytic methods for the synthesis of this compound. This could involve the use of transition metal catalysts or organocatalysts to promote the direct amidation of 3,4-dimethylbenzoic acid with 1-naphthylamine (B1663977). researchgate.netrsc.orgrsc.org

Furthermore, the principles of green chemistry should be applied to the synthetic process. acs.orgnih.govdst.gov.innih.gov This includes the use of environmentally benign solvents, minimizing energy consumption, and reducing the number of synthetic steps. The development of a scalable and sustainable synthesis will be crucial for the cost-effective production of the compound for further preclinical and potentially clinical studies.

Integration of Omics Technologies with Chemical Biology Approaches

The integration of omics technologies, such as genomics, proteomics, and metabolomics, with chemical biology approaches will provide a comprehensive understanding of the mechanism of action of this compound. researchgate.netnih.govnih.govfrontlinegenomics.combiobide.com

Transcriptomic and proteomic profiling of cells treated with the compound can reveal changes in gene and protein expression, respectively, providing insights into the cellular pathways that are modulated. Metabolomic analysis can identify changes in the levels of small molecule metabolites, further elucidating the compound's effects on cellular metabolism.

This multi-omics data can be integrated with data from target identification studies to build a detailed picture of how the compound exerts its biological effects. frontlinegenomics.com This understanding is critical for predicting potential on-target and off-target effects and for identifying biomarkers that could be used to monitor the compound's activity in preclinical and clinical settings.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues is essential for their development as drug candidates. In silico predictive models have become increasingly important in drug discovery for forecasting these properties before a compound is synthesized. acs.orgnih.govresearchgate.netslideshare.netnih.govnih.gov

Computational tools can be used to predict a range of ADME parameters, including oral bioavailability, plasma protein binding, metabolic stability, and potential for drug-drug interactions. mdpi.comresearchgate.net These predictions can guide the design of new analogues with improved pharmacokinetic profiles. For example, if a compound is predicted to have poor metabolic stability, modifications can be made to block potential sites of metabolism.

By using predictive ADME modeling, researchers can prioritize the synthesis of compounds with a higher likelihood of success, thereby reducing the time and cost associated with drug development. nih.govoptibrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products